(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
This compound is a chiral amino acid derivative featuring two orthogonal protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group on the piperazine nitrogen and the tert-butoxycarbonyl (Boc) group on the α-amino moiety. Its structure includes a propanoic acid backbone with an (R)-configuration at the chiral center, making it a critical intermediate in peptide synthesis and medicinal chemistry. The Fmoc group is acid-labile, while the Boc group is base-sensitive, enabling selective deprotection strategies during solid-phase synthesis .
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNFZDTXMOKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 1339485-97-0, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring, a fluorenylmethoxy carbonyl group, and a tert-butoxycarbonyl amino group. Its molecular formula is , with a molecular weight of 380.44 g/mol. The compound exhibits a high degree of purity (95% or greater) in commercial preparations.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : The compound has been tested against various pathogens, demonstrating effectiveness against both bacterial and viral strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from oxidative stress.
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation, leading to cancer cell death.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are crucial for cell survival and proliferation.
- Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Studies
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
Anticancer Research
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in increased apoptosis rates, as measured by flow cytometry.
| Cell Line | Apoptosis Rate (%) | Concentration (µM) |
|---|---|---|
| MCF-7 | 35 | 20 |
| HeLa | 40 | 25 |
Neuroprotection
Research published in Neuroscience Letters demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound's structure includes a piperazine moiety, which is known for its ability to act as a linker in drug design. Piperazines are often utilized in the development of pharmaceuticals due to their favorable pharmacokinetic profiles and biological activities. Research indicates that compounds containing piperazine can exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .
Case Studies:
Several studies have highlighted the efficacy of piperazine derivatives in targeting specific receptors or enzymes. For instance, derivatives of (R)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid have been explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Peptide Synthesis
Fmoc Group Utility:
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely recognized for its role in solid-phase peptide synthesis (SPPS). The use of Fmoc allows for the selective protection of amino groups during peptide synthesis, facilitating the assembly of complex peptides with high purity and yield. The deprotection process is straightforward and can be achieved using mild base conditions, making it a preferred choice in modern peptide chemistry .
Synthesis Techniques:
Research has demonstrated that combining Fmoc-protected amino acids with various coupling agents enhances the efficiency of peptide bond formation. The incorporation of this compound into peptide chains has shown promising results in achieving desired structural conformations necessary for biological activity .
Chemical Building Block
Versatile Intermediate:
The compound acts as an important intermediate in organic synthesis, particularly for creating more complex molecules. Its ability to serve as a building block for various chemical entities makes it valuable in both academic research and industrial applications .
Applications in Drug Discovery:
In drug discovery processes, compounds like this compound are utilized to create libraries of derivatives that can be screened for biological activity. This approach accelerates the identification of lead compounds that exhibit desirable pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of Fmoc/Boc-protected amino acids and piperazine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Protection Strategy Flexibility :
- The dual Fmoc/Boc protection in the target compound allows sequential deprotection, enabling modular synthesis of complex peptides. This contrasts with analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid , which lacks the Boc group, limiting its utility in multi-step syntheses .
Side-Chain Reactivity :
- The tert-butyldisulfanyl and mercapto derivatives (e.g., ) exhibit unique reactivity for conjugation or redox-sensitive applications but lack the steric shielding provided by the Boc group, which enhances stability in acidic environments.
Biological Activity: Compounds like (R)-3-(4-hydroxyphenyl)propanoic acid () are tailored for mimicking post-translational modifications (e.g., phosphorylation), whereas the target compound’s piperazine moiety may enhance solubility and receptor binding in peptide-based drugs.
Synthetic Challenges :
- The Boc group in the target compound introduces steric hindrance, requiring optimized coupling conditions compared to simpler analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
Q & A
Q. What are the key protecting groups in this compound, and how do they facilitate peptide synthesis?
The compound contains two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. The Fmoc group is base-labile (removed by piperidine in DMF), while the Boc group is acid-labile (cleaved with trifluoroacetic acid, TFA). This orthogonality allows sequential deprotection during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex peptides. The Fmoc group is preferred for its compatibility with automated synthesis and mild removal conditions, minimizing side reactions .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves:
- Stepwise coupling : Introducing Fmoc and Boc groups via carbodiimide-mediated activation (e.g., HBTU/DIPEA).
- Deprotection protocols : Piperidine (20% in DMF) for Fmoc removal and TFA for Boc cleavage.
- Purification : Reverse-phase HPLC or recrystallization to achieve >95% purity. Recent advancements include microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How is this compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Confirming structural integrity via characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
- Mass spectrometry (MS) : Validating molecular weight (e.g., ESI-MS for [M+H]+ ions).
- HPLC : Assessing purity using C18 columns with acetonitrile/water gradients. These methods ensure reproducibility and compliance with research standards .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into SPPS?
Low coupling efficiency may arise from steric hindrance or poor activation. Strategies include:
- Double coupling : Repeating the coupling step with fresh reagents.
- Microwave-assisted synthesis : Enhancing reaction kinetics (e.g., 50°C for 10 minutes).
- Alternative activators : Using COMU or Oxyma Pure for improved carbodiimide efficiency. Evidence from peptide analogs shows yield improvements of 15–20% with these methods .
Q. What orthogonal deprotection strategies are viable for multi-step syntheses involving this compound?
The Fmoc/Boc orthogonality allows sequential deprotection:
Q. How do solvent choices impact the stability of this compound during synthesis?
- DMF : Preferred for SPPS due to solubility and compatibility with Fmoc chemistry.
- DCM : Used for acid-labile deprotection but may induce crystallization at low temperatures.
- Avoid protic solvents : Methanol/water mixtures can prematurely hydrolyze the Boc group. Stability studies indicate a 6-hour window for handling in DMF before degradation (<5%) .
Q. What computational approaches are used to study its interactions with biological targets?
- Molecular docking : Predict binding affinity to enzymes (e.g., proteases) via AutoDock Vina.
- Molecular dynamics (MD) : Simulate conformational stability in aqueous environments (NAMD/GROMACS).
- QSAR modeling : Correlate structural features (e.g., piperazine ring flexibility) with activity. These tools aid in rational drug design, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often stem from:
- Activation methods : HBTU vs. HATU (yields vary by 10–15%).
- Temperature control : Room temperature vs. 0°C for acid-sensitive intermediates.
- Purification protocols : HPLC vs. flash chromatography (purity differences of 2–5%). Systematic optimization of these parameters is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
